molecular formula C3H8N2 B8093310 (1R,2R)-Cyclopropane-1,2-diamine

(1R,2R)-Cyclopropane-1,2-diamine

Cat. No. B8093310
M. Wt: 72.11 g/mol
InChI Key: DQSBSLFFVASXRY-PWNYCUMCSA-N
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Description

Synthesis Analysis

There is a reported synthesis of a single enantiomer of immuno-PET linker-chelator (1R,2R)-RESCA-TFP from commercially available (1R,2R)-1,2-diaminocyclohexane . The synthesis features a reductive amination, a trialkylation, a saponification followed by EDCI-promoted TFP ester formation, and finally a t-Bu ester global deprotection .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. A computational algorithm has been reported that follows a spectroscopist-driven elucidation process of the structure of an organic molecule based on IR, 1H and 13C NMR, and MS tabular data .

Scientific Research Applications

Ligand for the Formation of Metal Complexes

Similar to other diamines, “(1R,2R)-Cyclopropane-1,2-diamine” could potentially be used as a versatile ligand for the formation of metal complexes .

Synthesis of Chiral Tropocoronands

“(1R,2R)-Cyclopropane-1,2-diamine” could be used in the synthesis of chiral tropocoronands, which have potential utility in asymmetric catalysis .

Future Directions

The future directions in the research and application of a compound depend on its potential uses and the current state of knowledge. There are ongoing studies on the synthesis and applications of compounds structurally derived from 1,2-diaminocyclohexane .

properties

IUPAC Name

(1R,2R)-cyclopropane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2/c4-2-1-3(2)5/h2-3H,1,4-5H2/t2-,3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSBSLFFVASXRY-PWNYCUMCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

72.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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